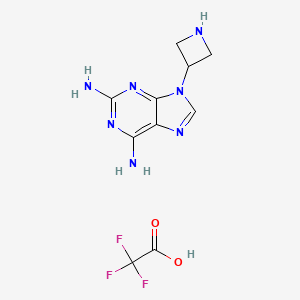
9-(azetidin-3-yl)-9H-purine-2,6-diamine, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(azetidin-3-yl)-9H-purine-2,6-diamine, trifluoroacetic acid is a compound that features a purine core substituted with an azetidine ring and two amino groups The trifluoroacetic acid component is often used as a counterion to enhance the solubility and stability of the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(azetidin-3-yl)-9H-purine-2,6-diamine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Purine Core Synthesis: The purine core is synthesized separately, often starting from commercially available purine derivatives.
Coupling Reaction: The azetidine ring is then coupled to the purine core using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
9-(azetidin-3-yl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups on the purine core can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the purine core.
Coupling Reactions: The compound can be further functionalized through coupling reactions with boronic acids using Suzuki–Miyaura cross-coupling.
Common Reagents and Conditions
Aza-Michael Addition: NH-heterocycles and methyl 2-(azetidin-3-ylidene)acetates.
Suzuki–Miyaura Cross-Coupling: Boronic acids and palladium catalysts.
Major Products
The major products formed from these reactions include various substituted purine derivatives with potential biological activity.
科学的研究の応用
9-(azetidin-3-yl)-9H-purine-2,6-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand the interaction of purine derivatives with biological targets.
Chemical Biology: The compound serves as a tool to study the effects of azetidine-substituted purines on cellular processes.
作用機序
The mechanism of action of 9-(azetidin-3-yl)-9H-purine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The azetidine ring and the amino groups on the purine core play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-one, exhibit similar structural features and biological activities.
Purine Derivatives: Other purine derivatives, such as adenine and guanine, share the purine core but differ in their substituents and biological activities.
Uniqueness
9-(azetidin-3-yl)-9H-purine-2,6-diamine is unique due to the combination of the azetidine ring and the purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
9-(azetidin-3-yl)purine-2,6-diamine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7.C2HF3O2/c9-6-5-7(14-8(10)13-6)15(3-12-5)4-1-11-2-4;3-2(4,5)1(6)7/h3-4,11H,1-2H2,(H4,9,10,13,14);(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECUWMWFLRLJCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=NC3=C(N=C(N=C32)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B2393982.png)
![4-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2393983.png)
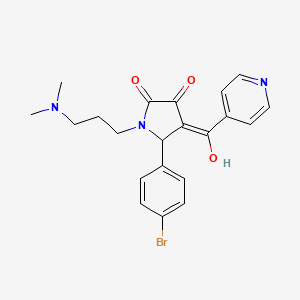
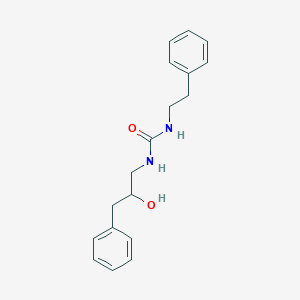

![4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2393994.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2393995.png)
![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2393996.png)
![3-{4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2393997.png)

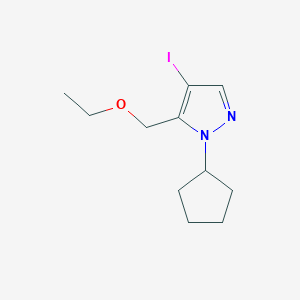
![N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2394001.png)
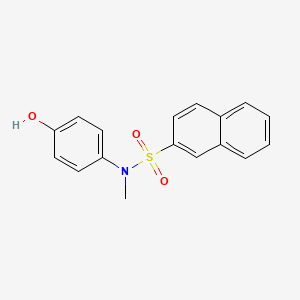
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1H-pyrrole-2-sulfonamide](/img/structure/B2394004.png)
